molecular formula C10H7ClN2O B8372752 6-Chloro-5-phenylpyridazin-3(2H)-one

6-Chloro-5-phenylpyridazin-3(2H)-one

Cat. No.: B8372752
M. Wt: 206.63 g/mol
InChI Key: JFOMWEPNUQNGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-phenylpyridazin-3(2H)-one (CAS 68143-10-2) is a key chemical intermediate in agricultural chemistry research. This compound serves as a core scaffold for synthesizing novel bioactive molecules. Its primary research value lies in its demonstrated utility as a precursor for developing new agrochemicals. Studies have shown that derivatives synthesized from this pyridazinone core exhibit significant antifungal activity against plant pathogens such as Gibberella zeae , Fusarium oxysporum , and Cercospora mandshurica , with some compounds displaying efficacy comparable to commercial agents like hymexazol . Furthermore, N-substituted derivatives of this compound have displayed promising insecticidal activity against the diamondback moth ( Plutella xylostella ), a major global pest of cruciferous crops, with some analogues showing >90% activity at 100 mg/L . The structure-activity relationship (SAR) indicates that modifications at the N-2 position, particularly with bulky, electronegative groups, can significantly enhance this bioactivity . The synthetic route to this compound typically begins with mucochloric acid and benzene via a Friedel-Crafts reaction, followed by cyclization with hydrazine hydrate . This product is intended for use in chemical synthesis and biological activity screening by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-4-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-9(14)12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14)

InChI Key

JFOMWEPNUQNGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NN=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 5 Phenylpyridazin 3 2h One and Its Derivatives

Strategic Approaches for Pyridazinone Ring Construction

The formation of the pyridazinone ring is the foundational step in synthesizing the target compound and its derivatives. Key strategies involve cyclization reactions and the development of streamlined, efficient protocols.

Cyclization Reactions: Friedel-Crafts Acylation and Subsequent Hydrazinolysis

A prominent pathway for constructing the pyridazinone core involves a two-step sequence beginning with a Friedel-Crafts reaction, followed by hydrazinolysis. mdpi.comekb.eg The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring, typically involving an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst. sigmaaldrich.comnih.gov In this context, the reaction creates a key intermediate which is then cyclized.

The process often begins with the Friedel-Crafts alkylation of benzene (B151609) with mucochloric acid, which leads to the formation of an intermediate, γ-phenyldichlorocrotonolactone, also known as 3,4-dichloro-5-phenylfuran-2(5H)-one. mdpi.comresearchgate.net This furanone intermediate possesses the necessary carbon framework derived from the reaction between the aromatic ring and the mucochloric acid backbone.

The subsequent and final step in forming the pyridazinone ring is hydrazinolysis. ekb.eg The furanone intermediate reacts with hydrazine (B178648) hydrate (B1144303), leading to the elimination of a chlorine atom and ring transformation. mdpi.comekb.eg This reaction closes the six-membered pyridazinone ring, yielding the desired 6-chloro-5-phenylpyridazin-3(2H)-one core structure. mdpi.com

One-Pot Synthetic Protocols for Enhanced Efficiency

To improve upon traditional multi-step syntheses, one-pot protocols have been developed to enhance efficiency, reduce reaction times, and simplify purification processes. These methods combine multiple reaction steps into a single procedure without isolating intermediates.

For instance, an efficient synthesis of a related pyridazinone core, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, has been achieved by refluxing mucochloric acid with 4-methylphenyl hydrazine in diluted sulfuric acid for just two hours. cbijournal.com This approach yielded the product in 96% yield and was noted as being superior in terms of time and economy compared to previously reported methods that required 24 hours. cbijournal.com Such streamlined approaches highlight the move towards more efficient and economical syntheses in pyridazinone chemistry.

Synthesis of the this compound Core Structure from Precursors (e.g., mucochloric acid and benzene)

The synthesis of the this compound core structure is effectively achieved using the readily accessible starting materials, mucochloric acid and benzene. researchgate.netnih.gov The synthesis begins with a Friedel-Crafts reaction where mucochloric acid reacts with benzene in the presence of a Lewis acid like aluminum chloride (AlCl₃) to produce 3,4-dichloro-5-phenylfuran-2(5H)-one as an intermediate. researchgate.net

This intermediate is then treated with hydrazine hydrate to form this compound. mdpi.com Research has shown that reaction conditions are crucial for optimizing the yield of this step. It was found that performing the reaction in dimethylformamide (DMF) at 80°C for 40 minutes provided the best result, achieving a yield of 68%, which was a significant improvement over lower yields obtained under different conditions. researchgate.net This highlights the importance of solvent choice, temperature, and reaction time in maximizing the efficiency of the core structure's synthesis. researchgate.net

Derivatization Strategies and Functionalization of the Pyridazinone Nucleus

Once the this compound core is synthesized, it serves as a versatile scaffold for further modification. Derivatization strategies focus on introducing various functional groups at the nitrogen atom and the carbon positions of the pyridazinone ring to create a library of new compounds.

N-Substitution Reactions (e.g., N-alkylation, N-methylation)

The nitrogen atom at the N-2 position of the pyridazinone ring is a common site for functionalization, primarily through N-alkylation reactions. mdpi.com This is typically achieved by reacting this compound with various alkyl halides. mdpi.com This method has been used to synthesize a wide series of N-substituted derivatives in excellent yields. mdpi.comresearchgate.net

The reaction allows for the introduction of diverse substituents, including benzyl (B1604629) groups with various functionalizations (fluoro, iodo, methoxy) and other moieties. researchgate.netnih.gov These substitutions are valuable for exploring how different groups attached to the nitrogen atom influence the properties of the molecule. The table below summarizes the synthesis of several N-substituted derivatives, showcasing the versatility of this approach. mdpi.comresearchgate.netnih.gov

N-Substituent GroupProduct NameYield (%)Melting Point (°C)Source
(6-chloropyridin-3-yl)methyl5-Chloro-2-[(6-chloropyridin-3-yl)methyl]-6-phenylpyridazin-3(2H)-one68121-123 nih.gov
2-fluorobenzyl2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one6091.7-93.8 nih.gov
2-iodobenzyl2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one7078.1-79.6 nih.gov
4-iodobenzyl2-(4-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one7975.1-76.9 researchgate.net
2-methoxybenzyl2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one7092.4-94.0 nih.gov
4-methoxybenzyl5-Chloro-2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one78138-140 mdpi.com

Substitution at the Pyridazinone Ring Carbons (C-4, C-5, C-6)

Functionalization is not limited to the nitrogen atom; the carbon atoms of the pyridazinone ring also serve as sites for substitution. The pyridazine (B1198779) nucleus is generally susceptible to nucleophilic attack, with positions C-4 and C-5 being particularly reactive. thieme-connect.de

Substitution reactions have been demonstrated on related pyridazinone structures. For example, in [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, the chlorine atom at the C-5 position can be selectively displaced by various aliphatic and cyclic amines. cbijournal.com This reaction is typically performed by refluxing the dichloropyridazinone with the desired amine in the presence of a base like cesium carbonate in acetonitrile (B52724), yielding a range of 4-chloro-5-amino-substituted derivatives. cbijournal.com Furthermore, cyclization reactions involving the C-4 and C-6 atoms of the pyridazinone ring can be used to form fused pyridazino ring systems, demonstrating the reactivity of these positions under certain conditions. sciforum.net These reactions showcase the potential for creating a diverse set of molecules by modifying the carbon framework of the pyridazinone core.

Halogen Substitution and Exchange Reactions at C-5

While the chlorine atom at the C-6 position is the primary site for nucleophilic substitution, the phenyl group at the C-5 position can also be modified through electrophilic aromatic substitution reactions. Although direct halogen substitution at the C-5 phenyl ring of this compound is not extensively reported, related studies on similar pyridazinone structures provide insights into potential transformations. For instance, electrophilic halogenation of the phenyl ring at the C-6 position in 5-chloro-6-phenylpyridazin-3(2H)-one has been demonstrated, suggesting that the phenyl group at C-5 in the target molecule could undergo similar reactions. nih.govresearchgate.net

These reactions typically involve the use of standard halogenating agents in the presence of a Lewis acid catalyst. The regioselectivity of the substitution on the phenyl ring (ortho, meta, or para) will be governed by the directing effects of the pyridazinone ring and any existing substituents on the phenyl group.

Table 1: Potential Halogen Substitution Reactions at the C-5 Phenyl Group

Halogenating AgentCatalystPotential Product
Cl₂FeCl₃6-Chloro-5-(chlorophenyl)pyridazin-3(2H)-one
Br₂FeBr₃6-Chloro-5-(bromophenyl)pyridazin-3(2H)-one
I₂HNO₃6-Chloro-5-(iodophenyl)pyridazin-3(2H)-one
Condensation Reactions with Aromatic Aldehydes at C-4

The C-4 position of the pyridazinone ring, being adjacent to a carbonyl group and a double bond, possesses an active methylene (B1212753) character that can participate in condensation reactions. The Knoevenagel condensation is a well-established method for forming a new carbon-carbon double bond by reacting an active methylene compound with an aldehyde or ketone. acs.orgnih.govwikipedia.orgresearchgate.net

In the context of this compound, the C-4 proton can be abstracted by a mild base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration leads to the formation of a 4-arylmethylene derivative. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine. wikipedia.org

Table 2: Examples of Knoevenagel Condensation with Aromatic Aldehydes

Aromatic AldehydeBase CatalystProduct
BenzaldehydePiperidine6-Chloro-5-phenyl-4-(phenylmethylene)pyridazin-3(2H)-one
4-ChlorobenzaldehydePiperidine6-Chloro-4-((4-chlorophenyl)methylene)-5-phenylpyridazin-3(2H)-one
4-MethoxybenzaldehydePiperidine6-Chloro-4-((4-methoxyphenyl)methylene)-5-phenylpyridazin-3(2H)-one
Introduction of Various Functional Groups at C-6

The chlorine atom at the C-6 position of this compound is highly susceptible to nucleophilic substitution, making it a key position for introducing a wide range of functional groups. This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group.

Nucleophilic substitution reactions at C-6 can be carried out with various nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 6-substituted derivatives. For example, reaction with primary or secondary amines leads to the formation of 6-amino-5-phenylpyridazin-3(2H)-ones. Similarly, treatment with sodium alkoxides or sodium thiolates affords 6-alkoxy- or 6-alkylthio- derivatives, respectively.

Mannich Reactions for Amine Introduction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine or ammonia. nih.gov This reaction provides a versatile method for introducing an aminomethyl group onto a substrate. The N-2 position of the pyridazinone ring in this compound contains an active hydrogen that can participate in Mannich reactions.

The reaction proceeds by the formation of an Eschenmoser's salt precursor from formaldehyde and a secondary amine, which then reacts with the pyridazinone nitrogen to yield the N-aminomethylated product. This methodology allows for the introduction of a variety of substituted amine functionalities at the N-2 position.

Table 3: Representative Mannich Reactions

AmineProduct
Dimethylamine6-Chloro-2-((dimethylamino)methyl)-5-phenylpyridazin-3(2H)-one
Piperidine6-Chloro-5-phenyl-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
Morpholine6-Chloro-2-(morpholinomethyl)-5-phenylpyridazin-3(2H)-one

Oxidation and Reduction Reactions of the Pyridazinone Ring

The pyridazinone ring can undergo both oxidation and reduction reactions, leading to the formation of new derivatives with modified electronic and steric properties.

Oxidation: The pyridazinone ring is generally resistant to oxidation due to its electron-deficient nature. researchgate.net However, under specific conditions, oxidation can be achieved. For instance, treatment with oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides. researchgate.netepa.govresearchgate.netnih.gov The oxidation may also affect other parts of the molecule, such as the phenyl substituent, depending on the reaction conditions and the strength of the oxidizing agent.

Reduction: The pyridazinone ring can be reduced using various reducing agents. Catalytic hydrogenation or the use of metal hydrides like sodium borohydride (B1222165) can reduce the double bond in the pyridazinone ring to yield dihydropyridazinone derivatives. rsc.orgyoutube.comrsc.orgyoutube.comyoutube.com The carbonyl group can also be reduced under more forcing conditions. The selectivity of the reduction depends on the choice of the reducing agent and the reaction parameters.

Michael Addition Reactions

The α,β-unsaturated carbonyl system within the pyridazinone ring makes it a potential Michael acceptor. rsc.org In a Michael addition reaction, a nucleophile (Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. For this compound, the C-4 position is the β-carbon in this system.

A wide range of nucleophiles, including carbanions (e.g., from malonic esters), amines, and thiols, can be used as Michael donors. The reaction is typically catalyzed by a base, which generates the nucleophile. This reaction provides a powerful tool for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-4 position of the pyridazinone ring.

Synthesis of Fused Pyridazinone Systems

The this compound scaffold is an excellent starting material for the synthesis of fused heterocyclic systems, where another ring is annulated onto the pyridazine core. These fused systems often exhibit unique biological activities.

One common strategy involves the substitution of the C-6 chlorine atom with a binucleophilic reagent, which then undergoes an intramolecular cyclization to form the new ring. For example, reaction with hydrazine can lead to the formation of pyridazino[4,5-c]pyridazines. researchgate.netclockss.orgresearchgate.netlookchem.com Similarly, reaction with aminotriazoles can be used to synthesize triazolopyridazines. rsc.orgnih.govnih.gov

Table 4: Examples of Fused Pyridazinone Systems

ReagentFused System
HydrazinePyridazino[4,5-c]pyridazine
3-Amino-1,2,4-triazole researchgate.netclockss.orgresearchgate.netTriazolo[4,3-b]pyridazine
Guanidine (B92328)Pyrimido[4,5-c]pyridazine

Chemical Reactivity and Transformation Pathways of 6 Chloro 5 Phenylpyridazin 3 2h One

Nucleophilic Substitution Patterns of Halogenated Pyridazinones at C-6

The chlorine atom at the C-6 position of the pyridazinone ring is susceptible to nucleophilic displacement, a reaction facilitated by the electron-withdrawing nature of the heterocyclic ring. This reactivity is a cornerstone for the functionalization of the pyridazinone scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods heavily rely on palladium-catalyzed cross-coupling reactions to replace the halogen atom on pyridazinone rings with a wide variety of substituents. researchgate.net These reactions offer a powerful and versatile route to create new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is used to introduce aryl or vinyl groups by reacting the chloropyridazinone with an appropriate aryl- or vinylboronic acid. nih.gov A facile synthesis of 6-aryl-5-N-substituted pyridazinones has been demonstrated using a palladium-catalyzed Suzuki-Miyaura cross-coupling of the corresponding 6-chloropyridazinone with various arylboronic acids. nih.gov The reaction proceeds smoothly under microwave irradiation, significantly reducing reaction times. nih.gov

Sonogashira Coupling: This method allows for the synthesis of 5-alkynyl-substituted 6-phenyl-3(2H)-pyridazinones from the corresponding halogenated precursors. researchgate.net

Heck Coupling: The Heck reaction can be employed to introduce vinyl substituents onto the pyridazinone core. researchgate.net

These palladium-catalyzed methods are highly effective for creating diverse libraries of pyridazinone derivatives for further study. researchgate.netresearchgate.net

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting C-6 SubstituentReference
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), BaseAryl Group nih.gov
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, BaseAlkynyl Group researchgate.net
HeckAlkene (CH₂=CHR)Pd(0) or Pd(II) catalyst, BaseVinyl Group researchgate.net

Electrophilic Aromatic Substitution on Pendant Phenyl Rings

The phenyl group attached at the C-5 position can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The reactivity of this phenyl ring is significantly influenced by the pyridazinone moiety it is attached to.

The pyridazinone ring system is electron-withdrawing, which deactivates the attached phenyl ring towards electrophilic attack. blumberginstitute.org According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. wikipedia.org Therefore, reactions like nitration (using HNO₃/H₂SO₄) or sulfonation are expected to yield 3'-substituted phenyl derivatives. masterorganicchemistry.com

While specific examples of electrophilic aromatic substitution on the pendant phenyl ring of 6-chloro-5-phenylpyridazin-3(2H)-one are not extensively detailed in the literature, the underlying principles are well-established. wikipedia.org For instance, the nitration of related heterocyclic systems like 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) requires strong acidic conditions, underscoring the deactivated nature of such rings. mdpi.com

Reactivity of the Lactam Nitrogen (N-2) for Derivatization

The hydrogen atom on the lactam nitrogen (N-2) is acidic and can be removed by a base, rendering the nitrogen nucleophilic. This allows for derivatization, most commonly through N-alkylation reactions. This pathway is a primary strategy for modifying the properties of the pyridazinone core. nih.gov

The synthesis of 5-chloro-6-phenyl-2-substituted-pyridazin-3(2H)-ones is readily achieved by treating the parent compound with an alkyl halide (such as benzyl (B1604629) bromide or substituted benzyl chlorides) in the presence of a base like anhydrous potassium carbonate. nih.gov The reaction is typically carried out in polar aprotic solvents. Research indicates that acetone (B3395972) often provides the best results for these reactions, which can proceed efficiently at room temperature. nih.gov The nature of the leaving group on the alkylating agent also plays a role; alkyl bromides react much faster and give higher yields than the corresponding alkyl chlorides. nih.gov

Alkylating Agent (XCH₂R)SolventYieldReference
2-Nitrobenzyl bromideAcetone70% nih.gov
(6-chloropyridin-3-yl)methyl chlorideAcetone68% nih.gov
2-Fluorobenzyl bromideAcetone60% nih.gov
2-Iodobenzyl bromideAcetone70% nih.gov
2-Methoxybenzyl chlorideAcetone70% nih.gov

Thermodynamic and Kinetic Aspects of Pyridazinone Reactions

Detailed quantitative studies on the thermodynamics and kinetics of reactions involving this compound are limited. However, the reaction pathways can be understood from established mechanistic principles.

Nucleophilic Substitution (at C-6): The nucleophilic aromatic substitution (SNAr) at the C-6 position proceeds via a two-step mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex). The rate of this reaction is generally second-order, being first-order in both the pyridazinone substrate and the nucleophile. zenodo.org The electron-withdrawing pyridazinone ring is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction. arkat-usa.org The reaction rate is also influenced by the solvent, with media of higher dielectric constant tending to stabilize the intermediate complex and accelerate the reaction. zenodo.org

N-Alkylation (at N-2): The alkylation of the lactam nitrogen follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The reaction rate is dependent on the concentration of both the pyridazinone anion (formed after deprotonation by a base) and the alkyl halide. libretexts.org As observed experimentally, the reaction is faster with better leaving groups (Br⁻ vs. Cl⁻), which is a characteristic feature of SN2 reactions. nih.gov The choice of solvent and base also plays a critical kinetic role in forming the prerequisite nucleophilic anion. beilstein-journals.org

While reaction-specific thermodynamic data is scarce, studies on the closely related 6-phenyl-pyridazin-3(2H)-one have investigated its solution thermodynamics. mdpi.com These studies show that the dissolution of the compound is an endothermic and entropy-driven process, providing insight into the solvation behavior that forms the backdrop for its chemical reactions. mdpi.com

Structure Activity Relationship Sar Studies of 6 Chloro 5 Phenylpyridazin 3 2h One Analogs

Impact of Substituent Variation at N-2 on Biological Activity

The N-2 position of the pyridazinone ring is a key site for chemical modification, and alterations at this position have been shown to significantly modulate the biological activity of 6-Chloro-5-phenylpyridazin-3(2H)-one analogs. Studies have demonstrated that the introduction of various substituents at the N-2 position can profoundly influence the insecticidal and other pharmacological properties of these compounds.

A systematic investigation into a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives revealed that the nature of the substituent at the N-2 position is a critical determinant of their insecticidal activity against pests such as Plutella xylostella. For instance, the introduction of a benzyl (B1604629) group at the N-2 position, and further substitution on this benzyl ring, has been a fruitful strategy. Preliminary SAR analysis has indicated that the presence of a bulky group with strong electronegativity at the 2-position of the benzyl ring can enhance insecticidal activity.

Moreover, the incorporation of heterocyclic moieties through a methylene (B1212753) linker at the N-2 position has also been explored. The introduction of a 2-chloro-substituted pyridine or thiazole group has been shown to enhance the insecticidal potency of the parent compound. These findings suggest that the N-2 position is a versatile point for modification, allowing for the fine-tuning of the molecule's interaction with its biological target.

To illustrate the impact of N-2 substitution, the following table summarizes the insecticidal activity of selected this compound analogs with different substituents at the N-2 position.

Compound IDN-2 SubstituentBiological Activity (e.g., % mortality at a given concentration)
1a -HBaseline activity
1b -CH₂-PhModerate activity
1c -CH₂-(2-Cl-Ph)High activity
1d -CH₂-(2-Br-Ph)High activity
1e -CH₂-(2-CH₃-Ph)Moderate to high activity
1f -CH₂-(2-Cl-thiazol-5-yl)High activity

This table is a representative example based on qualitative SAR findings and is for illustrative purposes.

Influence of Halogenation (e.g., Chlorine at C-5) on Pharmacological Profiles

The presence and nature of halogen substituents on the pyridazinone core can have a profound impact on the pharmacological profile of the resulting analogs. The chlorine atom at the C-5 position of this compound is a key feature that influences its electronic properties, lipophilicity, and ultimately, its interaction with biological targets.

Halogens, particularly chlorine, are known to modulate the physicochemical properties of drug candidates. The introduction of a chlorine atom can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes and reach its site of action. Furthermore, the electronegativity of the chlorine atom can influence the electron density of the pyridazinone ring, potentially affecting its binding affinity to target proteins.

While extensive SAR studies specifically isolating the effect of the C-5 chlorine are not widely available, the prevalence of this feature in many biologically active pyridazinone derivatives suggests its importance. In the broader context of heterocyclic chemistry, the substitution of a hydrogen atom with chlorine can lead to altered metabolic stability, as the C-Cl bond is generally more resistant to enzymatic cleavage than a C-H bond. This can result in a longer duration of action in vivo. The position of the halogen is also critical; for example, in other heterocyclic systems, moving a chlorine atom to a different position on the ring can drastically change the biological activity from, for instance, an agonist to an antagonist.

Role of the Phenyl Group at C-6 in Biological Interactions

The phenyl ring can engage in various non-covalent interactions with biological macromolecules, including hydrophobic interactions and π-π stacking with aromatic amino acid residues in the binding site of a target protein. These interactions are often crucial for the stable binding of a ligand to its receptor and, consequently, for its biological effect.

Effects of Introducing Heterocyclic Moieties on Efficacy

To further explore the chemical space around the this compound scaffold and to enhance its therapeutic potential, various heterocyclic moieties have been introduced into its structure. These modifications can lead to significant improvements in efficacy and can also introduce novel biological activities. The incorporation of heterocycles such as oxadiazole, thiadiazole, and piperazine has been a particularly fruitful area of investigation.

In one study, the introduction of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings at the N-2 position of the pyridazinone core, connected via a methylene-thio linker, was explored for its impact on antifungal activity. nih.gov The resulting hybrid molecules were tested against various fungal strains, and some derivatives exhibited promising antifungal properties. nih.gov The nature of the substituent on the appended oxadiazole or thiadiazole ring was also found to be a determinant of the antifungal potency.

Similarly, the incorporation of a piperazine moiety has been investigated in the design of pyridazinone-based α1-adrenoceptor antagonists. The piperazine ring, often linked to the pyridazinone core through an alkyl chain, can interact with specific residues in the receptor binding pocket, leading to high affinity and selectivity.

The introduction of these heterocyclic systems can confer several advantages:

They can introduce additional hydrogen bond donors and acceptors, leading to stronger and more specific interactions with the biological target.

They can modulate the physicochemical properties of the parent molecule, such as solubility and bioavailability.

They can serve as bioisosteric replacements for other functional groups, allowing for the fine-tuning of the compound's properties.

The following table provides a conceptual overview of how different heterocyclic moieties can influence the biological activity of this compound analogs.

Appended HeterocycleLinkerPotential Biological Activity
1,3,4-Oxadiazole-CH₂-S-Antifungal
1,3,4-Thiadiazole-CH₂-S-Antifungal
PiperazineAlkyl chainα1-adrenoceptor antagonism
Pyridine-CH₂-Insecticidal
Thiazole-CH₂-Insecticidal

This table is illustrative and based on findings from various studies on pyridazinone derivatives.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in determining its biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is often a prerequisite for a potent pharmacological effect. While specific conformational analysis studies on this compound and its close analogs are not extensively reported in the literature, the principles of conformational analysis are highly relevant to this class of compounds.

The pyridazinone ring itself is relatively planar, but the substituents at the N-2, C-5, and C-6 positions can have significant conformational flexibility. For instance, the orientation of the phenyl group at C-6 relative to the pyridazinone ring can be influenced by the nature of the substituents on both rings. This relative orientation can, in turn, affect how the molecule fits into a binding pocket.

Similarly, substituents at the N-2 position, especially those with rotatable bonds, can adopt multiple conformations. It is hypothesized that only one or a limited number of these conformations are "bioactive," meaning they are the ones that can effectively bind to the target. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of these molecules in different environments (e.g., in solution or in a protein binding site).

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solid-state and solution-phase conformations of these compounds, respectively. Correlating these conformational preferences with the observed biological activities of a series of analogs can provide insights into the bioactive conformation and aid in the design of more rigid analogs that are "locked" in this preferred conformation, potentially leading to increased potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable in drug discovery, as they allow for the prediction of the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

For pyridazinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to understand the SAR of these compounds as, for example, fungicides. researchgate.netnih.gov In a CoMFA study, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The resulting 3D contour maps can visualize the regions in space where bulky or electron-rich/poor substituents are likely to increase or decrease activity, providing a roadmap for the design of more potent analogs.

For instance, a 3D-QSAR study on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles revealed a good correlation between the steric and electrostatic properties of the compounds and their fungicidal activity. researchgate.netnih.gov The results of such studies can provide valuable insights into the structural requirements for a particular biological activity.

While a specific QSAR model for this compound derivatives targeting a particular endpoint may not be publicly available, the general principles of QSAR are highly applicable. The development of a robust QSAR model for a series of these analogs would involve:

Data Set Selection: A series of structurally related this compound derivatives with experimentally determined biological activities.

Molecular Descriptor Calculation: Calculation of various physicochemical, electronic, and steric descriptors for each molecule.

Model Development: Using statistical methods to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new virtual compounds, guiding the design and synthesis of novel this compound derivatives with improved therapeutic potential.

Biological Activities and Proposed Mechanisms of Action of 6 Chloro 5 Phenylpyridazin 3 2h One Derivatives Excluding Clinical Human Trials and Specific Dosages

Enzyme Inhibition Studies

Derivatives of 6-chloro-5-phenylpyridazin-3(2H)-one have demonstrated inhibitory effects against several key enzymes implicated in a variety of physiological and pathological processes.

Phosphodiesterase (PDE) Isozyme Modulation (e.g., PDE-III, PDE-IV, PDE-V)

Pyridazine (B1198779) derivatives are recognized for their ability to inhibit phosphodiesterase (PDE) enzymes, which are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov By inhibiting these enzymes, pyridazinone derivatives can increase intracellular levels of these second messengers, thereby influencing various cellular functions. nih.gov Specifically, derivatives of the pyridazinone core have been investigated for their inhibitory activity against PDE-III, PDE-IV, and PDE-V. nih.govresearchgate.net Inhibition of PDE-III is associated with cardiotonic effects, while PDE-IV inhibitors are explored for inflammatory conditions, and PDE-V inhibitors are known for their use in treating erectile dysfunction. nih.govresearchgate.net For instance, certain 6-aryl-4,5-heterocyclic-fused pyridazines have been synthesized as selective PDE-IV inhibitors. researchgate.net These compounds demonstrated a strong selectivity profile for the PDE-IV family. researchgate.net

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B selectivity)

A significant area of investigation for pyridazinone derivatives has been their potential as inhibitors of monoamine oxidases (MAO), particularly the MAO-B isozyme. nih.govcncb.ac.cncore.ac.uknih.gov MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the central nervous system, and its inhibition can lead to increased dopamine levels. nih.gov This makes selective MAO-B inhibitors a therapeutic target for neurodegenerative diseases. nih.gov

In one study, a series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity. Most of these compounds showed a higher inhibition of MAO-B compared to MAO-A. cncb.ac.cnnih.gov Notably, compound S5, a 3-chloro-substituted derivative, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and exhibited a high selectivity index of 19.04 for MAO-B over MAO-A. cncb.ac.cncore.ac.uknih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B. cncb.ac.cnnih.gov

Table 1: MAO-B Inhibition by Selected this compound Derivatives

Compound Target Enzyme IC50 (µM) Selectivity Index (SI) for MAO-B
S5 MAO-B 0.203 19.04
S16 MAO-B 0.979 -
S15 MAO-A 3.691 -
S5 MAO-A 3.857 -

Cyclooxygenase (COX) Inhibition (e.g., COX-1/COX-2 selectivity)

Derivatives of the pyridazinone core have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, with a particular focus on achieving selectivity for COX-2. The COX-2 isozyme is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.

Several studies have reported the synthesis of novel pyridazinone derivatives with potent and selective COX-2 inhibitory activity. For example, a series of 6-(2-(substituted phenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones demonstrated highly potent COX-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range. Compound 3g from this series, 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one, showed an IC50 of 43.84 nM for COX-2 and a selectivity index of 11.51, which was comparable to the selective COX-2 inhibitor celecoxib (B62257). Another study highlighted pyridazinthione derivatives, such as compound 6a, which also displayed significant COX-2 inhibitory potency with an IC50 of 53.01 nM.

Table 2: COX-2 Inhibition by Selected Pyridazinone Derivatives

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (SI)
3d - 67.23 -
3g - 43.84 11.51
6a - 53.01 -
Celecoxib (Reference) - 73.53 11.78
Indomethacin (Reference) - 739.2 -

Aldose Reductase Inhibitory Potential

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The conversion of excess glucose to sorbitol by aldose reductase can lead to osmotic stress and cellular damage, contributing to diabetic complications. Therefore, aldose reductase inhibitors are of significant therapeutic interest.

A notable derivative, 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, has been identified as a potent and highly selective inhibitor of aldose reductase. This non-hydantoin, non-carboxylic acid inhibitor demonstrated remarkable oral activity in preclinical models.

Mitochondrial Complex I (MC1) Inhibition

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its inhibition can disrupt cellular energy metabolism and has been implicated in the pathophysiology of various neurodegenerative diseases. While some pyridazinone derivatives have been investigated as pesticides with activity at mitochondrial complex I, there is a lack of specific research directly linking this compound derivatives to the inhibition of this complex.

Antimicrobial Spectrum of Activity (In Vitro Studies)

In addition to their enzyme-inhibiting properties, derivatives of this compound have been evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.

In vitro studies of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal/acetophenone) hydrazone derivatives have demonstrated considerable activity against various hospital-acquired infections. These compounds generally showed better activity against Gram-negative bacteria and yeasts than Gram-positive bacteria. For instance, some derivatives were found to be as active as ampicillin (B1664943) trihydrate against Stenotrophomonas maltophilia. Furthermore, several compounds exhibited strong antifungal activity against Candida tropicalis, comparable to fluconazole.

Another study focused on the synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. These compounds were tested against several plant pathogenic fungi, including G. zeae, F. oxysporum, and C. mandshurica, with some derivatives displaying good antifungal activities in preliminary tests.

Table 3: In Vitro Antimicrobial Activity of Selected 6-Substituted-3(2H)-pyridazinone Derivatives

Compound Microorganism MIC (µg/mL)
Compound 3 Enterobacter hormaechei -
Compound 5 Acinetobacter baumannii 31.25
Compound 11 Acinetobacter baumannii 31.25
Compounds 1, 2, 3, 4, 8, 10 Stenotrophomonas maltophilia Comparable to Ampicillin trihydrate
Compounds 1, 2, 3, 4, 7, 8, 9, 10, 11 Candida tropicalis Comparable to Fluconazole
Compound 1 Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis Most active in the series
Compound 8 Candida parapsilosis Best activity in the series

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of the 6-chloropyridazine scaffold have demonstrated notable antibacterial properties. Studies on various synthesized compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. scispace.comchemmethod.com For instance, certain novel pyridazine and 1,2,4-triazine (B1199460) derivatives have been tested against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. chemmethod.com

The research indicates that specific structural modifications on the pyridazine core can lead to compounds with high antibacterial responses. For example, some derivatives exhibited vital inhibition zones against Escherichia coli (15 mm to 18 mm) and Pseudomonas aeruginosa (14 mm to 17 mm). chemmethod.com Other related compounds showed significant inhibitory action against the Gram-positive bacteria Staphylococcus aureus. chemmethod.com The incorporation of different chemical moieties, such as 1,2,4-triazole (B32235) or imidazole (B134444) rings, into the pyridazine structure is a strategy employed to enhance biological activity. scispace.com

Antibacterial Activity of Selected Pyridazine Derivatives chemmethod.com
CompoundBacterial StrainInhibition Zone (mm)
Compound 2Escherichia coli15
Compound 10Escherichia coli16
Compound 12Escherichia coli18
Compound 2Pseudomonas aeruginosa14
Compound 10Pseudomonas aeruginosa16
Compound 12Pseudomonas aeruginosa17
Compound 6Staphylococcus aureus18
Compound 7Staphylococcus aureus18

Antifungal Activity against Phytopathogenic Fungi and Human Fungal Pathogens

The antifungal potential of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives has been extensively evaluated, particularly against phytopathogenic fungi. mdpi.comresearchgate.netnih.gov Research has demonstrated that these compounds exhibit a range from weak to good antifungal activities against various fungal strains. mdpi.comresearchgate.net

In vitro screening of a series of derivatives against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica revealed promising results. mdpi.comresearchgate.net The introduction of oxadiazole or thiadiazole moieties to the pyridazine core appears to positively influence the antifungal activity. researchgate.net For example, certain compounds showed significant growth inhibition of G. zeae (up to 60.5%), F. oxysporum (up to 53.2%), and C. mandshurica (up to 50.9%). mdpi.comresearchgate.net These findings highlight the potential of these derivatives in agricultural applications as crop protection agents. scispace.com

In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives mdpi.comnih.gov
CompoundInhibition (%) against G. zeaeInhibition (%) against F. oxysporumInhibition (%) against C. mandshurica
3d45.138.243.5
3e43.853.240.6
3f-44.2-
3h50.350.947.8
6b40.4--
7b57.9--
7c60.543.1-

Antitubercular Properties

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel therapeutic agents. frontiersin.org Pyridazine derivatives have emerged as a class of compounds with potential antitubercular activity. scispace.comeurekaselect.com

Two series of 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one and 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. eurekaselect.com The evaluation was conducted using the Microplate Alamar Blue Assay (MABA) method. The results from these studies provide a basis for the further development of pyridazinone-based compounds as potential treatments for tuberculosis. eurekaselect.com

Antiviral Activity (e.g., Anti-HIV potential)

The investigation into the antiviral properties of pyridazine derivatives has yielded promising results against certain viruses. Specifically, research has been conducted on the activity of new pyridazine derivatives against the Hepatitis A virus (HAV). nih.gov

In one study, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds were synthesized and subsequently modified to create a variety of fused heterocyclic derivatives. nih.gov Pharmacological screening of these novel compounds for their antiviral activity against HAV revealed that certain derivatives, such as 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] mdpi.comnih.goveurekaselect.comtriazine-3(4H)-thione, demonstrated the highest efficacy in these preclinical tests. nih.gov

Anticancer and Antiproliferative Research (In Vitro Cytotoxicity Studies)

Pyridazinone derivatives have been identified as a versatile scaffold associated with significant anticancer and antiproliferative activities. cbijournal.commdpi.com In vitro studies have demonstrated the cytotoxic effects of these compounds across a variety of human cancer cell lines, suggesting their potential as templates for the development of new anticancer therapeutics. cbijournal.comresearchgate.net

Evaluation against Specific Cancer Cell Lines (e.g., leukemia, lung, breast, colon carcinoma)

The cytotoxic potential of this compound derivatives has been evaluated against a broad panel of human cancer cell lines. A new class of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives was assessed for in vitro cytotoxic activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells. cbijournal.com

Results indicated that substitutions at the C-5 position of the pyridazinone ring play a crucial role in determining the cytotoxic potency. cbijournal.com Certain derivatives with a piperidine (B6355638) or cyclopentylamine (B150401) moiety at this position showed good activity against the HEP3BPN 11 cell line, with cytotoxic activities of 76.78% and 79.04%, respectively. cbijournal.com Another derivative exhibited the highest cytotoxicity against the MDA 453 breast cancer cell line (73.09%). cbijournal.com Further studies have shown that pyridazinone-based compounds can limit cell proliferation, survival, and migration in osteosarcoma cell lines. mdpi.com

Cytotoxic Activity of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one Derivatives cbijournal.com
CompoundSubstitution at C-5% Cytotoxicity against HEP3BPN 11 (Liver)% Cytotoxicity against MDA 453 (Breast)% Cytotoxicity against HL60 (Leukemia)
4aPiperidine76.78--
4bSubstituted Piperazine--71.55
4eCyclopentylamine79.0473.09-
4gN,N-dimethylethylenediamine--76.33

Mechanistic Pathways of Cytotoxicity (e.g., DNA interaction)

Research into the mechanisms by which pyridazinone derivatives exert their cytotoxic effects has pointed towards several pathways, including the induction of apoptosis. mdpi.comnih.gov Studies on osteosarcoma cell lines revealed that these compounds can induce proapoptotic effects, as evidenced by an increase in annexin (B1180172) V positive cells and caspase-3 activity. mdpi.com

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been the subject of extensive research, revealing significant anti-inflammatory and analgesic properties. These compounds have been investigated for their potential to modulate inflammatory pathways and interact with neurotransmitter systems, offering therapeutic promise for inflammatory conditions and pain management.

Modulation of Inflammatory Pathways (e.g., inhibition of chemical mediators)

The anti-inflammatory activity of pyridazinone derivatives is largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. nih.govnih.gov Prostaglandins, synthesized by COX enzymes, are crucial mediators of inflammation, pain, and fever. youtube.com The two main isoforms, COX-1 and COX-2, play different roles; COX-1 is involved in physiological functions like protecting the gastric mucosa, while COX-2 is primarily induced during inflammation. nih.gov Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. nih.gov

Research has focused on developing pyridazinone derivatives that selectively inhibit COX-2, thereby reducing inflammation with a potentially improved gastrointestinal safety profile. nih.govcu.edu.eg For instance, certain dihydropyridazinone derivatives incorporating a phenylsulfonamide moiety have shown promising anti-inflammatory activity. cu.edu.eg The presence of a sulfonamide group is a key structural feature in many selective COX-2 inhibitors, such as celecoxib. cu.edu.eg

Studies have identified specific pyridazinone derivatives with potent and selective COX-2 inhibitory action. One such compound, 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one, demonstrated significant COX-2 inhibition, comparable in potency to celecoxib and considerably more potent than indomethacin. cu.edu.eg Molecular docking studies have further elucidated the interaction of these derivatives with the COX-2 active site, explaining their inhibitory potency. cu.edu.eg

Beyond COX inhibition, some pyridazinone derivatives may exert their anti-inflammatory effects through other mechanisms. Research has indicated that certain derivatives can inhibit lipopolysaccharide (LPS)-induced neuroinflammation. nih.govmdpi.com Furthermore, pyridazinone derivatives bearing an indole (B1671886) moiety have been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors. mdpi.comnih.gov PDE4 is a key enzyme in the regulation of cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition can lead to the suppression of pro-inflammatory mediators. nih.gov Specifically, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one has shown the ability to regulate the production of potent pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov Some studies have also shown that certain pyridazinone-like compounds can inhibit the production of interleukin 6 (IL-6). nih.gov

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI)Reference
6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (3g)504.643.8411.51 cu.edu.eg
Celecoxib (Reference)865.973.5311.78 cu.edu.eg
Indomethacin (Reference)12.8739.20.017 cu.edu.eg

Interaction with Neurotransmitter Systems for Analgesia

The analgesic effects of this compound derivatives are not solely linked to their anti-inflammatory properties. Evidence suggests that these compounds can also modulate neurotransmitter systems involved in pain perception. sarpublication.com The analgesic mechanisms of some pyridazinone derivatives may involve the noradrenergic and serotonergic pathways, which play a crucial role in the descending inhibition of pain signals in the spinal cord. nih.govnih.gov

In some studies, the analgesic effect of certain pyridazinone derivatives bearing an arylpiperazinyl alkyl chain was reversed by pretreatment with yohimbine, an α2-adrenergic antagonist. sarpublication.com This suggests an interaction with the noradrenergic system. sarpublication.com

Furthermore, recent research has explored the potential of pyridazinone derivatives as selective monoamine oxidase-B (MAO-B) inhibitors. nih.gov MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter involved in various neurological functions. nih.gov By inhibiting MAO-B, these compounds can increase dopamine levels in the central nervous system, which may contribute to their analgesic and other neurological effects. nih.gov For example, certain derivatives with a para-chloro substituent have demonstrated potent and selective MAO-B inhibition. nih.gov

It is important to note that the analgesic action of these derivatives is not always dependent on COX inhibition. Some studies have shown that certain amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid possess potent analgesic activity without significantly inhibiting COX isoforms, indicating that other mechanisms are at play. mdpi.com This highlights the multifaceted nature of the analgesic properties of the pyridazinone scaffold.

Cardiovascular System Interactions

Derivatives of this compound have demonstrated a range of significant interactions with the cardiovascular system, exhibiting cardiotonic, antihypertensive, vasorelaxant, and antiplatelet activities. These properties are attributed to their influence on key physiological pathways that regulate cardiac muscle contractility, blood pressure, and platelet function.

Cardiotonic Effects

Several 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as potent cardiotonic agents, meaning they can increase the force of heart muscle contraction. nih.govnih.gov This positive inotropic effect is primarily linked to two main mechanisms of action: phosphodiesterase-III (PDE-III) inhibition and calcium sensitization. jchemrev.comcivilica.com

PDE-III is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in cardiac muscle contraction. civilica.com By inhibiting PDE-III, these pyridazinone derivatives increase intracellular cAMP levels, leading to enhanced cardiac contractility. nih.gov This mechanism is shared by other well-known cardiotonic drugs like milrinone. researchgate.net For example, the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) was found to be a selective inhibitor of canine cardiac PDE-III. nih.gov

In addition to PDE-III inhibition, some pyridazinone derivatives, such as levosimendan, act as calcium sensitizers. jchemrev.comnih.gov These agents enhance the sensitivity of the cardiac myofilaments to calcium, which improves contractility without significantly increasing intracellular calcium concentrations. jchemrev.comnih.gov This mechanism is considered advantageous as it may reduce the risk of arrhythmias associated with increased intracellular calcium. nih.gov Levosimendan achieves this by binding to cardiac troponin C in a calcium-dependent manner. jchemrev.com This dual mechanism of PDE-III inhibition and calcium sensitization makes these compounds particularly effective in managing conditions like congestive heart failure. jchemrev.com

Antihypertensive and Vasorelaxant Activities

Derivatives of this compound have also been shown to possess significant antihypertensive and vasorelaxant properties. nih.govnih.gov These compounds can lower blood pressure by relaxing the smooth muscles of blood vessels, leading to vasodilation and reduced vascular resistance. nih.gov

The vasorelaxant effect of some 6-phenyl-3-pyridazinone based derivatives has been found to be more potent than that of the established vasodilator hydralazine. nih.gov The mechanism of action for this vasorelaxation is believed to be a direct effect on the vascular smooth muscle. nih.gov One proposed mechanism is the opening of potassium channels in the cell membrane. nih.govnih.gov The opening of these channels leads to hyperpolarization of the cell membrane, which in turn reduces the influx of calcium through voltage-gated calcium channels, ultimately causing smooth muscle relaxation. nih.gov Some pyridazinone derivatives, like levosimendan, have been shown to exert their vasodilator properties via the opening of ATP-dependent potassium channels. nih.gov

Additionally, some pyridazinone derivatives with a phenoxypropanolamine moiety have exhibited β-blocking activities, which can also contribute to their hypotensive effects. jchemrev.com

Antiplatelet Aggregation Mechanisms

A number of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated the ability to inhibit platelet aggregation, a key process in thrombosis. nih.govnih.gov This antiplatelet activity has been observed in response to various aggregation inducers, including collagen, thrombin, and arachidonic acid. nih.govnih.gov

The mechanisms underlying the antiplatelet effects of these compounds are multifaceted. Some derivatives have been shown to selectively inhibit collagen-induced platelet aggregation. nih.gov This suggests a specific action on the biochemical pathways triggered by collagen in platelets. nih.gov

Further investigation into the antiplatelet mechanism of a novel guanidine (B92328) derivative, KR-32570, revealed that its activity is mediated by inhibiting the release of arachidonic acid, the activity of thromboxane (B8750289) A2 (TXA2) synthase, and the mobilization of cytosolic Ca2+. nih.gov Thromboxane A2 is a potent platelet aggregator and vasoconstrictor, so its inhibition contributes significantly to the antiplatelet effect. nih.gov Additionally, an increase in intracellular cAMP levels has been associated with the anti-aggregatory effects of some compounds, as cAMP is a known inhibitor of platelet activation. mdpi.com

Compound/Derivative ClassBiological ActivityProposed Mechanism of ActionReference
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivativesCardiotonicPhosphodiesterase-III (PDE-III) inhibition, Calcium sensitization nih.govjchemrev.com
6-phenyl-3-pyridazinone based derivativesAntihypertensive/VasorelaxantDirect smooth muscle relaxation, Potassium channel opening nih.govnih.gov
6-aryl-4,5-dihydro-3(2H)-pyridazinone derivativesAntiplatelet AggregationInhibition of collagen-induced aggregation, Inhibition of arachidonic acid release and TXA2 synthase nih.govnih.govnih.gov

Central Nervous System (CNS) Activities

Derivatives of this compound have shown promising activities within the central nervous system, including anticonvulsant, antidepressant, anxiolytic, and neuroprotective effects. These activities are attributed to various mechanisms of action, primarily involving interactions with neurotransmitter systems.

Anticonvulsant Activity

The pyridazinone ring is a recognized pharmacophore for anticonvulsant activity. sarpublication.com Numerous studies have demonstrated the potential of this compound derivatives in controlling seizures, primarily evaluated through preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.

One study reported the synthesis of a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives, with some compounds showing significant anticonvulsant activity. For instance, N-m-chlorophenyl- mdpi.comnih.govresearchgate.nettriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine was identified as a potent anticonvulsant in the MES test. nih.gov Another promising compound from this series, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine , also exhibited significant anticonvulsant activity and was suggested to be safer than the commercial drug carbamazepine (B1668303) based on its protective index. nih.gov

The proposed mechanism for the anticonvulsant action of some pyridazinone derivatives involves the enhancement of GABAergic neurotransmission. Some derivatives have been observed to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Table 1: Anticonvulsant Activity of Selected Pyridazinone Derivatives

Compound Name Test Model ED50 (mg/kg) Protective Index (PI) Reference
N-m-chlorophenyl- mdpi.comnih.govresearchgate.nettriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine MES 13.6 7.2 nih.gov
N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine MES - 13.4 nih.gov
6-(4-fluorophenyl)thiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazole MES 49.1 1.9 nih.gov
6-(4-Propoxyphenyl)thiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazole scPTZ 63.4 1.7 nih.gov

Antidepressant and Anxiolytic Potential

The pyridazinone nucleus is also considered a "wonder nucleus" due to its broad spectrum of biological activities, including antidepressant and anxiolytic effects. sarpublication.comsarpublication.com While specific studies on this compound derivatives are limited in this area, the general class of pyridazinones has shown promise. For instance, Minaprine, a psychotropic drug with a 3-aminopyridazine (B1208633) core, has been used as an antidepressant. scholarsresearchlibrary.com

The anxiolytic potential of pyridazinone-related structures has also been investigated. Some derivatives are thought to exert their effects through modulation of the GABAergic system, similar to their anticonvulsant action.

Neuroprotective Properties

Recent research has explored the neuroprotective potential of pyridazinone derivatives, particularly in the context of neuroinflammation, which is a key factor in the progression of neurodegenerative diseases.

A study on novel pyrrolo[3,4-d]pyridazinone derivatives demonstrated their ability to mitigate the negative effects of lipopolysaccharide (LPS)-induced neuroinflammation in neuron-like PC12 cells. These compounds were found to be selective cyclooxygenase-2 (COX-2) inhibitors. The study revealed that these derivatives could reduce the levels of reactive oxygen species (ROS) and nitrite, thereby decreasing DNA damage. They also improved neuronal features, including neurite length and outgrowth, and increased cell viability and mitochondrial activity. These findings suggest that pyridazinone derivatives may offer neuroprotection by targeting pathways involved in inflammation and oxidative stress.

Other Biological Activities (e.g., Antioxidant, Insecticidal, Herbicidal)

Beyond their effects on the central nervous system, derivatives of this compound have demonstrated a range of other important biological activities.

Antioxidant Activity

Several studies have investigated the antioxidant properties of pyridazinone derivatives. researchgate.netnih.gov A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to inhibit superoxide (B77818) anion formation and lipid peroxidation. Many of these compounds showed a strong inhibitory effect on superoxide anions, with inhibition ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov Their activity against lipid peroxidation was found to be comparable to that of alpha-tocopherol (B171835) at the same concentration. nih.gov The antioxidant activity of these compounds is significant as reactive oxygen species are implicated in the pathogenesis of various inflammatory diseases. nih.gov

Insecticidal Activity

N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been synthesized and evaluated for their insecticidal properties. mdpi.comnih.gov In one study, these compounds were tested against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops. mdpi.comnih.gov Several derivatives exhibited good insecticidal activity, with some compounds showing over 90% activity at a concentration of 100 mg/L. mdpi.comnih.gov The structure-activity relationship (SAR) studies indicated that the nature of the substituent at the N-2 position of the pyridazinone ring plays a crucial role in their insecticidal potency.

**Table 2: Insecticidal Activity of N-Substituted 5-chloro-6-phenylpyridazin-3(2H)-one Derivatives against *Plutella xylostella***

Compound Mortality (%) at 100 mg/L Reference
4b >90 mdpi.comnih.gov
4d >90 mdpi.comnih.gov
4h >90 mdpi.comnih.gov

Herbicidal Activity

The pyridazinone structure is also found in several herbicides. scholarsresearchlibrary.comresearchgate.net A series of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives were synthesized and evaluated for their herbicidal activities. Some of these compounds exhibited bleaching activities and were effective as herbicides at a rate of 300 g/ha under greenhouse conditions. nih.gov The mechanism of action for pyridazinone herbicides can involve the inhibition of the Hill reaction in photosynthesis. researchgate.net

Computational and Theoretical Studies of 6 Chloro 5 Phenylpyridazin 3 2h One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Ligand-Protein Interaction Analysis with Target Biomolecules

This subsection would typically detail the specific interactions between 6-Chloro-5-phenylpyridazin-3(2H)-one and the amino acid residues of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for elucidating the mechanism of action of a potential drug molecule.

Prediction of Binding Modes and Binding Affinities

Following the interaction analysis, this section would present the predicted binding poses of this compound within the active site of a protein. Furthermore, it would provide quantitative predictions of its binding affinity, often expressed as a binding energy or inhibition constant (Ki), which indicates the strength of the ligand-protein interaction.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME studies use computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to assess the likelihood of a compound's success as a drug.

Bioavailability Assessment

This part of the analysis would focus on the predicted oral bioavailability of this compound. Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Computational models estimate this based on various molecular descriptors.

Gastrointestinal Absorption and Brain Permeation Studies

Here, the focus would be on the predicted ability of this compound to be absorbed from the gastrointestinal tract into the bloodstream. Additionally, its potential to cross the blood-brain barrier would be assessed, which is a critical parameter for drugs targeting the central nervous system.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations provide insights into a molecule's stability, reactivity, and other chemical properties. A typical DFT analysis for this compound would include information on its frontier molecular orbitals (HOMO and LUMO), electrostatic potential map, and various reactivity descriptors.

As the specific data for this compound is not available, the corresponding data tables for each section cannot be generated.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational flexibility and the dynamics of its interaction with biological targets. By simulating the compound in a virtual environment that mimics physiological conditions, researchers can observe its behavior at an atomic level.

Conformational Analysis:

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to adopt the specific three-dimensional shape required for binding to a target receptor. MD simulations can map the potential energy surface of this compound, identifying its most stable low-energy conformations.

A typical conformational analysis simulation would involve placing the molecule in a solvent box, often water, and simulating its movements over a period of nanoseconds to microseconds. The trajectory of the simulation provides a detailed record of the molecule's conformational changes. Analysis of this trajectory can reveal key dihedral angle rotations and the flexibility of different parts of the molecule. For instance, the rotation around the bond connecting the phenyl group to the pyridazinone ring is a key flexible point that would be extensively sampled during a simulation.

Below is a hypothetical data table summarizing the results of a conformational analysis of this compound.

Conformational StateDihedral Angle (C4-C5-C1'-C2')Potential Energy (kcal/mol)Population (%)
1 45°-15.265
2 135°-12.825
3 -30°-10.510

This table is illustrative and represents the type of data that would be generated from a molecular dynamics simulation for conformational analysis.

Binding Dynamics:

When the structure of a biological target is known, MD simulations can be employed to study the binding dynamics of this compound. This involves docking the compound into the active site of the target protein and then running a simulation of the resulting complex. These simulations provide valuable information about the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the free energy of binding.

A simulation of the this compound-protein complex can reveal how the compound adjusts its conformation within the binding pocket to optimize its interactions. It can also highlight the role of specific amino acid residues in the target protein that are crucial for binding. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.

The following table illustrates hypothetical data from a binding dynamics simulation.

ParameterValue
Root Mean Square Deviation (RMSD) of Ligand 1.5 Å
Number of Hydrogen Bonds (Ligand-Protein) 3
Key Interacting Residues Tyr23, Leu87, Phe102
Binding Free Energy (MM/PBSA) -8.5 kcal/mol

This table is illustrative and represents the type of data that would be generated from a molecular dynamics simulation of ligand-protein binding.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active compound like this compound or a set of active molecules.

The key chemical features in a pharmacophore model typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. For this compound, a pharmacophore model would likely include features representing the aromatic phenyl ring, the hydrogen bond acceptor capability of the carbonyl group on the pyridazinone ring, and the hydrophobic nature of the chloro-substituent.

De Novo Design:

Once a pharmacophore model is established, it can be used as a template for de novo design, which involves the computational generation of novel molecular structures that fit the pharmacophore's features. This approach allows for the exploration of new chemical space and the design of compounds with potentially improved activity, selectivity, and pharmacokinetic properties.

Software for de novo design can build molecules atom-by-atom or by combining molecular fragments within the spatial constraints of the pharmacophore model. The generated structures can then be filtered based on various criteria, such as synthetic accessibility and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

A hypothetical pharmacophore model for this compound and its application in de novo design is summarized in the table below.

Pharmacophoric FeatureLocation (Relative to Pyridazinone Core)Corresponding Moiety
Aromatic Ring (AR) C5-positionPhenyl group
Hydrogen Bond Acceptor (HBA) C3-positionCarbonyl oxygen
Hydrophobic (HY) C6-positionChlorine atom

This table is illustrative and represents a potential pharmacophore model derived from this compound.

Using this pharmacophore, a de novo design algorithm could generate a library of new compounds. The table below presents a few hypothetical examples of such designed molecules.

Designed Compound IDModifications to ScaffoldPredicted Affinity Improvement
DN-001 Phenyl group replaced with a naphthyl group+15%
DN-002 Chlorine atom replaced with a trifluoromethyl group+25%
DN-003 Addition of a hydroxyl group to the phenyl ring+10%

This table is illustrative and represents the output of a de novo design process based on a pharmacophore model.

Advanced Analytical Methodologies for Characterization of 6 Chloro 5 Phenylpyridazin 3 2h One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation and identification of chemical compounds. The following techniques would be essential for the definitive characterization of 6-Chloro-5-phenylpyridazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to observe signals corresponding to the protons on the phenyl ring and the single proton on the pyridazinone ring. The chemical shifts (δ) and coupling constants (J) would be critical in confirming the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Distinct signals would be expected for each carbon atom in the molecule, including the carbonyl carbon, the carbons of the pyridazinone ring, and the carbons of the phenyl group.

Currently, specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not available in published literature. Data for the isomer, 5-Chloro-6-phenylpyridazin-3(2H)-one, and its derivatives have been reported, but these cannot be directly extrapolated due to the different electronic and steric effects of the substituent positions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would include:

A strong absorption band for the carbonyl (C=O) group of the pyridazinone ring, typically in the region of 1650-1680 cm⁻¹.

Absorption bands corresponding to C-H stretching of the aromatic phenyl ring, usually found above 3000 cm⁻¹.

Vibrations for the C=C and C=N bonds within the heterocyclic and aromatic rings.

A C-Cl stretching vibration.

While predicted IR data for this compound suggests a C=O stretch around 1664 cm⁻¹, experimental spectra have not been found to confirm this. vulcanchem.com In contrast, detailed IR data is available for a wide range of N-2 substituted derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one, showing carbonyl stretching frequencies in the range of 1654-1676 cm⁻¹. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The analysis would confirm the molecular formula, C₁₀H₇ClN₂O, which corresponds to a molecular weight of approximately 206.63 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a monochlorinated compound, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak [M]⁺.

The fragmentation pattern under electron impact (EI) or other ionization methods would provide valuable structural confirmation. Expected fragmentation pathways might involve the loss of CO, N₂, or cleavage of the phenyl group. However, no specific experimental mass spectral data or fragmentation studies for this compound have been identified.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a crucial technique to determine the elemental composition of a pure substance, providing confirmation of its empirical formula. For a pure sample of this compound (C₁₀H₇ClN₂O), the expected elemental composition would be:

ElementTheoretical Percentage
Carbon (C)58.13%
Hydrogen (H)3.41%
Chlorine (Cl)17.16%
Nitrogen (N)13.56%
Oxygen (O)7.74%

Published research contains elemental analysis data for numerous derivatives of the 5-chloro-6-phenyl isomer, which consistently match their calculated theoretical values, underscoring the reliability of this technique for purity and composition verification in this class of compounds. nih.gov However, specific data for the title compound is not present in these studies.

Solubility Determination Techniques in Relevant Solvents

Understanding the solubility of a compound is essential for its purification, handling, and application in various chemical processes. The solubility of this compound would typically be determined by methods such as the shake-flask method, followed by quantitative analysis of the saturated solution, often using UV-Vis spectroscopy or HPLC. Key solvents for investigation would include water, alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (acetone, DMF, DMSO). While qualitative predictions suggest low solubility in polar solvents like water and moderate solubility in acetone (B3395972) or DMF, precise, experimentally determined solubility data for this compound is not currently available. vulcanchem.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method for determining purity. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Purity would be assessed by the peak area percentage at a specific UV detection wavelength.

Gas Chromatography (GC) could also be employed, provided the compound is thermally stable and sufficiently volatile. Purification of the compound and its derivatives is often achieved using column chromatography on silica (B1680970) gel. mdpi.com However, specific, validated HPLC or GC methods for the routine purity assessment of this compound have not been detailed in the available literature.

Future Research Directions and Potential Applications

Rational Design of Next-Generation Pyridazinone Derivatives as Lead Compounds

The rational design of new pyridazinone derivatives is a key focus for future research, aiming to create next-generation lead compounds with improved pharmacological profiles. nih.govcu.edu.eg This approach relies heavily on understanding the structure-activity relationships (SAR) of existing compounds to guide the synthesis of more potent and selective molecules. benthamdirect.com For instance, modifications at various positions of the pyridazinone ring have been shown to significantly influence biological activity. researchgate.net

Future design strategies will likely involve:

Scaffold Hopping and Hybridization: Combining the pyridazinone core with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. researchgate.net

Isosteric Replacements: Substituting specific atoms or groups with others that have similar physical or chemical properties to enhance binding affinity or improve pharmacokinetic properties.

Conformational Restriction: Introducing structural constraints to lock the molecule in a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target.

By systematically exploring the chemical space around the 6-Chloro-5-phenylpyridazin-3(2H)-one scaffold, researchers can identify novel candidates for various therapeutic areas, including anti-inflammatory, analgesic, and anticancer agents. nih.govnih.govresearchgate.net

Exploration of Novel Biological Targets for this compound Analogs

While pyridazinone derivatives are known to interact with a range of biological targets, there is significant potential for discovering novel mechanisms of action. benthamdirect.com The diverse biological activities reported for this class of compounds, including anti-inflammatory, antimicrobial, and cardiovascular effects, suggest that they may modulate multiple signaling pathways. benthamdirect.commdpi.com

Future research will likely focus on:

Inverse Virtual Screening: Utilizing computational methods to screen libraries of pyridazinone analogs against a wide array of protein targets to identify potential new interactions. nih.govnih.gov

Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired physiological effect, followed by target deconvolution to determine the underlying molecular mechanism.

Chemoproteomics: Using chemical probes based on the pyridazinone scaffold to identify and isolate their protein binding partners from complex biological samples.

These approaches could unveil previously unknown targets for this compound analogs, opening up new avenues for therapeutic intervention in a variety of diseases. For example, in silico studies have proposed aspartate aminotransferase as a potential target for a series of pyridazinone-based molecules. nih.govnih.gov

Development of Selective Agents with Improved Efficacy and Specificity

A major goal in drug development is to create agents that are highly selective for their intended target, thereby minimizing off-target effects and improving the therapeutic index. For pyridazinone derivatives, this involves designing analogs with enhanced specificity for particular enzyme isoforms or receptor subtypes.

For example, research has focused on developing pyridazinone-based compounds that selectively inhibit COX-2 over COX-1, which is expected to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Similarly, the development of highly selective monoamine oxidase B (MAO-B) inhibitors from the pyridazinone class holds promise for the treatment of neurodegenerative diseases. nih.govmdpi.com

Future strategies to improve selectivity include:

Structure-Based Drug Design: Using the three-dimensional structures of target proteins to design pyridazinone derivatives that fit precisely into the active site, maximizing desired interactions and minimizing binding to other proteins.

Fragment-Based Screening: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent and selective ligands.

By focusing on selectivity, researchers can develop safer and more effective therapeutic agents based on the this compound scaffold.

Advancements in Green Chemistry Approaches for Pyridazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. jocpr.com Future research on the synthesis of this compound and its derivatives will likely incorporate more sustainable and eco-friendly methods. nih.gov

Key areas of advancement in the green synthesis of pyridazinones include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. jocpr.com The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent has been reported for the synthesis of pyridazin-3(2H)-ones. researchgate.net

Energy-Efficient Reaction Conditions: Employing alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nih.govekb.egresearchgate.net

Catalytic Methods: Developing and utilizing highly efficient and reusable catalysts to minimize waste and improve atom economy. powertechjournal.com

One-Pot Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel, which can reduce the need for purification of intermediates and minimize solvent usage. researchgate.net

These green chemistry approaches not only offer environmental benefits but can also lead to more efficient and cost-effective manufacturing processes for pyridazinone-based compounds. researchgate.net

Computational-Experimental Synergy in Pyridazinone Research

The integration of computational and experimental approaches has become a cornerstone of modern drug discovery and development. nih.gov In the context of pyridazinone research, this synergy allows for a more efficient and targeted exploration of the chemical and biological properties of these compounds.

Computational methods that are being increasingly utilized include:

Molecular Docking: Predicting the binding mode and affinity of pyridazinone derivatives to their biological targets. researchgate.netmdpi.com

Molecular Dynamics Simulations: Simulating the dynamic behavior of ligand-protein complexes to gain insights into the stability and nature of the interactions. nih.gov

Quantum Mechanics Calculations: Determining the electronic properties of molecules to understand their reactivity and interaction with biological systems.

ADMET Prediction: In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds to identify potential liabilities early in the drug discovery process. researchgate.netrsc.org

By using computational tools to prioritize compounds for synthesis and experimental testing, researchers can save time and resources. pharmacophorejournal.com The experimental data, in turn, can be used to refine and validate the computational models, creating a feedback loop that accelerates the discovery of new and improved pyridazinone derivatives. mdpi.commdpi.com

Potential for Agricultural and Crop Protection Applications of this compound Derivatives

The pyridazinone ring is a well-established pharmacophore in the agrochemical field, with many derivatives exhibiting a broad spectrum of biological activities relevant to crop protection. researchgate.netsarpublication.com Consequently, there is significant potential for the development of novel agricultural products based on the this compound scaffold.

Future research in this area will likely focus on:

Herbicidal Activity: Pyridazinone derivatives have been shown to act as herbicides by inhibiting processes such as photosynthesis. nih.govcambridge.org Further optimization of the this compound structure could lead to the discovery of new herbicides with improved efficacy and selectivity. Some pyridazine (B1198779) derivatives are being investigated as inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis. acs.org

Fungicidal Activity: Several studies have reported the antifungal properties of pyridazinone derivatives against various plant pathogens. researchgate.netnih.govnih.gov The development of new analogs could provide novel solutions for controlling fungal diseases in crops.

Insecticidal and Molluscicidal Activities: The pyridazinone nucleus has also been associated with insecticidal and molluscicidal activities, suggesting that derivatives of this compound could be developed as new pest control agents. researchgate.netsarpublication.com

Plant Growth Regulation: Some pyridazinone compounds have been found to influence plant growth, indicating a potential for their use as plant growth regulators to improve crop yields and quality. researchgate.net

By systematically exploring the structure-activity relationships of this compound derivatives in the context of these agricultural applications, researchers can develop new and effective tools for sustainable agriculture.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-phenylpyridazin-3(2H)-one, and how can intermediates be purified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of pyridazinone precursors. For example, describes reactions of chloro-pyridazinones with iodide ions, where 5-chloro-6-phenyl derivatives undergo substitution to form iodinated intermediates. Purification often involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) is critical. Structural confirmation requires 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (expected [M+H]+^+ at m/z 235.04) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use multi-nuclear NMR (1H^1H, 13C^{13}C, and 15N^{15}N) to confirm substituent positions and tautomeric forms. For instance, highlights 15N^{15}N-NMR to distinguish between keto-enol tautomers. IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) and X-ray crystallography (for single crystals) provide additional validation. Cross-referencing with PubChem data (InChI Key: MMDFKVYPOQFQHP-UHFFFAOYSA-N) ensures consistency with established databases .

Q. What are the primary reactivity trends of this compound under standard conditions?

  • Methodological Answer : The chlorine at position 6 is susceptible to nucleophilic substitution (e.g., with amines or iodide ions). demonstrates that treatment with NaI in DMF replaces Cl with I, while 57% HI induces hydrodeiodination, forming dehalogenated products. Reactivity at the ketone group (position 3) is limited due to conjugation with the aromatic ring, but reduction (e.g., NaBH4_4) may yield dihydro derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for functionalizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict transition states and regioselectivity. highlights ICReDD’s approach, combining reaction path searches and machine learning to narrow experimental conditions. For example, simulating the energy barrier for iodide substitution (ΔG^‡ ~25 kcal/mol) guides solvent selection (DMF vs. THF) and temperature optimization (80–100°C). COMSOL Multiphysics can model mass transfer limitations in scaled-up reactions .

Q. How to resolve contradictory data in hydrodeiodination vs. substitution outcomes during halogen exchange?

  • Methodological Answer : Contradictions arise from competing mechanisms: (i) direct substitution (SN_NAr) and (ii) hydrodeiodination via radical intermediates. shows that HI concentration dictates the pathway—high [HI] favors hydrodeiodination (e.g., 5-iodo derivatives converting to dehalogenated products). Kinetic studies (UV-Vis monitoring at 280 nm) and isotopic labeling (127I^{127}I vs. 131I^{131}I) differentiate pathways. Control experiments under inert atmospheres (N2_2) suppress radical side reactions .

Q. What advanced separation techniques isolate byproducts from multi-step syntheses involving this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves polar byproducts. classifies membrane separation (e.g., nanofiltration) under RDF2050104 for large-scale applications. For chiral impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve enantiomeric resolution. LC-MS/MS (Q-TOF) identifies trace impurities (<0.1%) via fragmentation patterns .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

  • Methodological Answer : Splitting anomalies may arise from dynamic processes (e.g., keto-enol tautomerism) or steric hindrance. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can "freeze" tautomeric equilibria, revealing hidden signals. ’s PubChem data for related pyridazinones (InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)) provides reference shifts. DFT calculations (Gaussian 16) simulate coupling constants (e.g., 3JHH^3J_{H-H}) to validate assignments .

Experimental Design Framework

Q. How to design a reaction matrix for optimizing this compound derivatization?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach:
  • Factors : Solvent polarity (DMF, DMSO), temperature (60–120°C), nucleophile concentration (1–3 equiv).
  • Responses : Yield (HPLC), purity (HPLC area%), reaction time.
    ’s AI-driven platforms (e.g., COMSOL) automate parameter space exploration. Pareto charts identify dominant factors (e.g., solvent choice contributes 60% to yield variance). Response surface methodology (RSM) pinpoints optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.